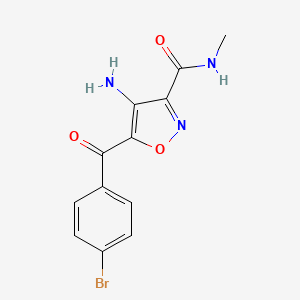
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an amino group, a bromobenzoyl group, and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the isoxazole ring with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoxazole with an amine, such as ammonia or an alkylamine.
Methylation: The final step involves the methylation of the amide nitrogen. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
3-Isoxazolecarboxamide, 4-amino-5-(4-chlorobenzoyl)-N-methyl-: Similar structure but with a chlorine atom instead of a bromine atom.
3-Isoxazolecarboxamide, 4-amino-5-(4-fluorobenzoyl)-N-methyl-: Similar structure but with a fluorine atom instead of a bromine atom.
3-Isoxazolecarboxamide, 4-amino-5-(4-methylbenzoyl)-N-methyl-: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
830326-85-7 |
|---|---|
分子式 |
C12H10BrN3O3 |
分子量 |
324.13 g/mol |
IUPAC名 |
4-amino-5-(4-bromobenzoyl)-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrN3O3/c1-15-12(18)9-8(14)11(19-16-9)10(17)6-2-4-7(13)5-3-6/h2-5H,14H2,1H3,(H,15,18) |
InChIキー |
WDWBJDYVLPXCJF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NOC(=C1N)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)


![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)


![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)

